N-[(1R,2R)-2-[3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-5-oxo-7H-pyrrolo[3,4-b]pyridin-6-yl]cyclohexyl]-2,2,3,3,3-pentafluoropropanamide
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Overview
Description
“N-[(1R,2R)-2-[3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-5-oxo-7H-pyrrolo[3,4-b]pyridin-6-yl]cyclohexyl]-2,2,3,3,3-pentafluoropropanamide” is a complex organic compound featuring multiple functional groups, including an oxadiazole ring, a pyrrolopyridine core, and a pentafluoropropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(1R,2R)-2-[3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-5-oxo-7H-pyrrolo[3,4-b]pyridin-6-yl]cyclohexyl]-2,2,3,3,3-pentafluoropropanamide” involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Construction of the Pyrrolopyridine Core:
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation or a similar reaction.
Formation of the Pentafluoropropanamide Moiety: This can be synthesized by reacting a suitable amine with a pentafluoropropionic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxadiazole ring or the pyrrolopyridine core.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: The fluorine atoms in the pentafluoropropanamide moiety may be susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a potential drug candidate due to its unique structural features.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its fluorinated moiety which imparts unique physical and chemical properties.
Mechanism of Action
The mechanism of action of “N-[(1R,2R)-2-[3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-5-oxo-7H-pyrrolo[3,4-b]pyridin-6-yl]cyclohexyl]-2,2,3,3,3-pentafluoropropanamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,2R)-2-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-5-oxo-7H-pyrrolo[3,4-b]pyridin-6-yl]cyclohexyl]-2,2,3,3,3-pentafluoropropanamide
- N-[(1R,2R)-2-[3-[5-(methyl)-1,3,4-oxadiazol-2-yl]-5-oxo-7H-pyrrolo[3,4-b]pyridin-6-yl]cyclohexyl]-2,2,3,3,3-pentafluoropropanamide
Uniqueness
The uniqueness of “N-[(1R,2R)-2-[3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-5-oxo-7H-pyrrolo[3,4-b]pyridin-6-yl]cyclohexyl]-2,2,3,3,3-pentafluoropropanamide” lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
2276680-91-0 |
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Molecular Formula |
C19H16F7N5O3 |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
N-[(1R,2R)-2-[3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-5-oxo-7H-pyrrolo[3,4-b]pyridin-6-yl]cyclohexyl]-2,2,3,3,3-pentafluoropropanamide |
InChI |
InChI=1S/C19H16F7N5O3/c20-13(21)15-30-29-14(34-15)8-5-9-11(27-6-8)7-31(16(9)32)12-4-2-1-3-10(12)28-17(33)18(22,23)19(24,25)26/h5-6,10,12-13H,1-4,7H2,(H,28,33)/t10-,12-/m1/s1 |
InChI Key |
OTPOPNFYEGYICX-ZYHUDNBSSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=O)C(C(F)(F)F)(F)F)N2CC3=C(C2=O)C=C(C=N3)C4=NN=C(O4)C(F)F |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C(C(F)(F)F)(F)F)N2CC3=C(C2=O)C=C(C=N3)C4=NN=C(O4)C(F)F |
Origin of Product |
United States |
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